molecular formula C20H11F3N4 B2812203 7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile CAS No. 439108-39-1

7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile

Cat. No.: B2812203
CAS No.: 439108-39-1
M. Wt: 364.331
InChI Key: DWLLWQADWFHXSI-UHFFFAOYSA-N
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Description

7-Phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a heterocyclic compound characterized by a fused triazole-pyridine core with a cyano group at position 8 and aromatic substituents at positions 2 and 5. The phenyl group at position 7 and the 3-(trifluoromethyl)phenyl group at position 2 contribute to its unique physicochemical and biological properties. This compound belongs to a broader class of [1,2,4]triazolo[1,5-a]pyridine-8-carbonitriles, which are studied for applications in medicinal chemistry, agrochemicals, and materials science due to their structural versatility and functional adaptability .

Properties

IUPAC Name

7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H11F3N4/c21-20(22,23)15-8-4-7-14(11-15)18-25-19-17(12-24)16(9-10-27(19)26-18)13-5-2-1-3-6-13/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWLLWQADWFHXSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=NC(=NN3C=C2)C4=CC(=CC=C4)C(F)(F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H11F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile can be achieved through a microwave-mediated, catalyst-free method. This eco-friendly approach involves the use of enaminonitriles and benzohydrazides. The reaction proceeds via a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound. The reaction is typically carried out under microwave conditions at 140°C, resulting in high yields within a short reaction time .

Chemical Reactions Analysis

7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyridine rings, using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of triazolo-pyridine compounds exhibit notable anticancer properties. For instance, studies have shown that triazolo-pyridine derivatives can inhibit the growth of various cancer cell lines. In particular, compounds similar to 7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile have been evaluated for their cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. The IC50 values for these compounds often fall within a range that suggests significant potential for further development as anticancer agents .

JAK2 Inhibition
Another promising application is in the development of selective Janus kinase 2 (JAK2) inhibitors. JAK2 plays a crucial role in signaling pathways related to hematopoiesis and immune response. Compounds based on the triazolo-pyridine scaffold have been optimized to selectively inhibit JAK2 while minimizing the risk of immune suppression associated with JAK3 inhibition. This selectivity is vital for reducing side effects in therapeutic applications for diseases such as myeloproliferative neoplasms .

Agricultural Applications

Insecticidal Properties
Compounds containing triazole structures have been investigated for their insecticidal properties. Specifically, derivatives similar to this compound have shown effectiveness against agricultural pests like Plutella xylostella (diamondback moth). These studies typically employ leaf disc bioassays to evaluate the efficacy of these compounds as insecticides .

Materials Science

Polymer Chemistry
In materials science, the incorporation of triazole derivatives into polymer matrices has been explored for enhancing the thermal and mechanical properties of materials. The unique electronic properties of triazole rings can improve the conductivity and stability of polymer composites, making them suitable for various applications including electronic devices and sensors .

Summary Table of Applications

Field Application Examples/Notes
Medicinal ChemistryAnticancer agentsEffective against MCF-7, A549, HeLa cell lines
JAK2 inhibitionSelective inhibition reduces immune suppression risks
Agricultural ScienceInsecticidesEffective against Plutella xylostella
Materials SciencePolymer enhancementsImproved thermal and mechanical properties

Mechanism of Action

The mechanism of action of 7-phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. For instance, it acts as an inverse agonist for RORγt and inhibits the activity of PHD-1, JAK1, and JAK2 kinases . These interactions disrupt specific signaling pathways, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:
  • Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in the target compound enhances metabolic stability and lipophilicity compared to analogues with halogens (e.g., 4-chlorophenyl in ) or methoxy groups (e.g., 4-methoxyphenyl in ).
  • Fluorescence Properties: Triaryl-substituted derivatives (e.g., Scheme 19 ) exhibit strong blue fluorescence (quantum yields >0.8), positioning the target compound as a candidate for bioimaging.

Physicochemical and Structural Properties

  • Planarity and Conformation: X-ray crystallography (e.g., ) confirms the near-planar triazolo-pyridine core in analogues, with dihedral angles <1° between fused rings. Substituents like 3-(trifluoromethyl)phenyl may introduce steric effects, altering π-stacking interactions.
  • Solubility and pKa: The target compound’s trifluoromethyl group reduces aqueous solubility compared to amino-substituted derivatives (e.g., ). Predicted pKa values (~1.3 ) suggest stability under acidic conditions.

Biological Activity

7-Phenyl-2-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C19H14F3N5\text{C}_{19}\text{H}_{14}\text{F}_3\text{N}_5

This compound features a triazole ring fused to a pyridine moiety, which is known to enhance biological activity through various mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the triazole family. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:

  • Cell Lines Tested : HCT-116 and HT-29 (human colon cancer cell lines).
  • IC50 Values : The compound exhibited an IC50 value in the range of 6.587 to 11.10 µM against HT-29 cells, indicating effective antiproliferative activity.
  • Mechanism of Action : The compound was found to induce apoptosis through the mitochondrial pathway by up-regulating pro-apoptotic proteins (Bax) and down-regulating anti-apoptotic proteins (Bcl2), leading to the activation of Caspase 3 and subsequent cell death .
Cell Line IC50 (µM) Mechanism
HT-296.587 - 11.10Apoptosis via mitochondrial pathway
HCT-116Not specifiedNot specified

Antiviral Activity

Another area of interest is the antiviral potential of similar triazole compounds. Research indicates that some derivatives can inhibit viral replication:

  • Activity Against Influenza : Compounds demonstrated IC50 values ranging from 5 to 14 µM against various strains of influenza A and B.
  • Mechanism : These compounds inhibit key protein-protein interactions necessary for viral replication .

Study on Anticancer Properties

A detailed study investigated the effects of triazole derivatives on colon cancer cell lines. The findings revealed that treatment with these compounds led to significant apoptosis in HT-29 cells, with observable morphological changes consistent with programmed cell death.

Study on Antiviral Effects

In another study focusing on antiviral properties, the compound was tested for its ability to disrupt the RNA-dependent RNA polymerase interactions critical for viral replication. The results showed promising inhibitory effects without significant cytotoxicity at therapeutic concentrations .

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